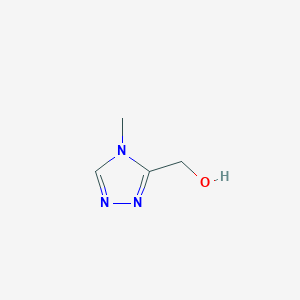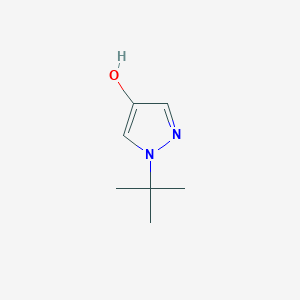
1-tert-Butyl-1H-pyrazol-4-ol
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis of Nitrogen-Containing Compounds
This compound is used as a precursor to synthesize nitrogen-containing compounds, especially in pharmaceutical and agrochemical applications .
Fluorescent Probe
1-tert-Butyl-1H-pyrazol-4-ol can be used to detect analytes as a fluorescent probe. This makes it useful in various fields of research, including biochemistry and molecular biology .
Development of Dendrimers and Polymers
This compound can be instrumental to the development of dendrimers and polymers . Dendrimers are highly branched, star-shaped macromolecules with nanometer-scale dimensions. Polymers are large molecules composed of repeated subunits.
Suzuki Coupling
It can be used as a reagent for Suzuki Coupling . The Suzuki reaction is an organic reaction, classified as a coupling reaction, where the coupling partners are a boronic acid and an organohalide catalyzed by a palladium(0) complex.
Preparation of Selective Quinazolinyl-Phenol Inhibitors
This compound can be used in the preparation of selective quinazolinyl-phenol inhibitors of CHK1, which have potential as antitumors and radioprotectants .
6. Stereoselective Synthesis of Selective Cathepsin Inhibitors It can be used in the stereoselective synthesis of selective Cathepsin inhibitors . Cathepsins are proteases (enzymes that break down proteins) and have been linked with cancer and other diseases.
Biological Properties
The pyrazole scaffold, to which 1-tert-Butyl-1H-pyrazol-4-ol belongs, has been associated with a number of noteworthy biological properties. These include antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .
Drug Discovery
Pyrazole derivatives, including 1-tert-Butyl-1H-pyrazol-4-ol, have attracted attention due to their wide range of physiological and pharmacological activities. They have proven to be a promising scaffold for the discovery of novel active pharmaceutical ingredients .
Wirkmechanismus
Target of Action
The primary targets of 1-tert-Butyl-1H-pyrazol-4-ol are inflammatory mediators such as NO and PGE 2 and cytokines like TNF-α, IL-6, IL-1β . These targets play a crucial role in the inflammatory response, which is a key part of the body’s immune response.
Mode of Action
1-tert-Butyl-1H-pyrazol-4-ol interacts with its targets by inhibiting their production in LPS-induced RAW264.7 macrophage cells . This interaction results in a decrease in the inflammatory response, as these mediators and cytokines are key players in inflammation .
Biochemical Pathways
The compound affects the inflammatory pathways in the body. When the body encounters a pathogen, cells like macrophages release inflammatory mediators and cytokines. By inhibiting the production of these substances, 1-tert-Butyl-1H-pyrazol-4-ol can effectively reduce inflammation .
Pharmacokinetics
The compound’s ability to inhibit the production of inflammatory mediators and cytokines suggests that it is able to reach its targets effectively .
Result of Action
The result of the action of 1-tert-Butyl-1H-pyrazol-4-ol is a reduction in inflammation . By inhibiting the production of inflammatory mediators and cytokines, the compound can alleviate the symptoms of inflammation, such as redness, swelling, and pain .
Action Environment
The action of 1-tert-Butyl-1H-pyrazol-4-ol is influenced by the environment in which it is used. For example, the compound’s efficacy may be affected by factors such as the presence of other substances, the pH of the environment, and the temperature . .
Eigenschaften
IUPAC Name |
1-tert-butylpyrazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-7(2,3)9-5-6(10)4-8-9/h4-5,10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIOZBOIKXWYBTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(C=N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60517326 | |
| Record name | 1-tert-Butyl-1H-pyrazol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60517326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-Butyl-1H-pyrazol-4-ol | |
CAS RN |
78242-24-7 | |
| Record name | 1-(1,1-Dimethylethyl)-1H-pyrazol-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78242-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-tert-Butyl-1H-pyrazol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60517326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





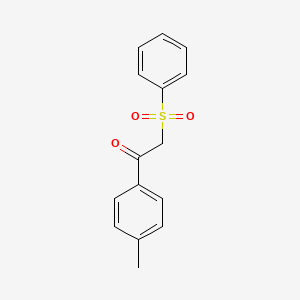
![3',4'-dihydro-2'H-spiro[azetidine-3,1'-naphthalene]](/img/structure/B1317059.png)
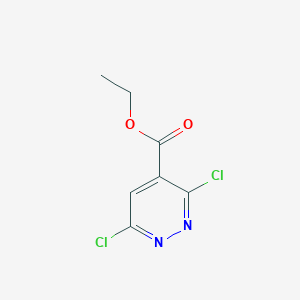
![Methyl 3-{[(4-Bromophenyl)thio]methyl}benzoate](/img/structure/B1317064.png)
![Methyl 3-[(4-chlorophenyl)thiomethyl]benzoate](/img/structure/B1317065.png)
![Methyl 3-[(4-bromophenyl)sulfonylmethyl]benzoate](/img/structure/B1317067.png)
![Methyl 3-[(4-chlorophenyl)sulfonylmethyl]benzoate](/img/structure/B1317068.png)
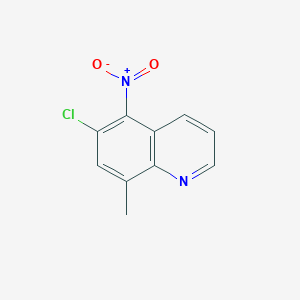

![3-([(4-Bromophenyl)sulfanyl]methyl)benzoic acid](/img/structure/B1317082.png)
